

# Spectroscopic Profile of Isobutyl 3,5-diamino-4-chlorobenzoate: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Isobutyl 3,5-diamino-4-chlorobenzoate*

Cat. No.: *B1347002*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **Isobutyl 3,5-diamino-4-chlorobenzoate** (CAS No. 32961-44-7). Due to the limited availability of public experimental spectra, this document presents a detailed, theoretically-derived spectroscopic profile, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information is intended to serve as a valuable reference for the identification, characterization, and quality control of this compound in research and development settings.

## Chemical Structure and Properties

- IUPAC Name: **Isobutyl 3,5-diamino-4-chlorobenzoate**
- Molecular Formula:  $C_{11}H_{15}ClN_2O_2$  [\[1\]](#)[\[2\]](#)[\[3\]](#)
- Molecular Weight: 242.70 g/mol [\[1\]](#)[\[2\]](#)
- Appearance: Brown solid[\[4\]](#)
- Melting Point: 86-90 °C[\[5\]](#)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts for **Isobutyl 3,5-diamino-4-chlorobenzoate**. These predictions are based on the analysis of the molecule's functional groups and their expected electronic environments.

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~7.5	s	2H	Ar-H
~4.5	br s	4H	-NH <sub>2</sub>
~4.0	d	2H	-O-CH <sub>2</sub> -CH-
~2.0	m	1H	-CH <sub>2</sub> -CH-(CH <sub>3</sub> ) <sub>2</sub>
~1.0	d	6H	-CH-(CH <sub>3</sub> ) <sub>2</sub>

Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data

Chemical Shift ( $\delta$ , ppm)	Assignment
~166	C=O (Ester)
~145	C-NH <sub>2</sub>
~128	C-Cl
~120	Ar-CH
~118	C-COO
~71	-O-CH <sub>2</sub> -
~28	-CH-(CH <sub>3</sub> ) <sub>2</sub>
~19	-CH <sub>3</sub>

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Spectral Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3450-3300	Strong, Broad	N-H Stretch (Amino)
2960-2870	Medium	C-H Stretch (Alkyl)
1720-1700	Strong	C=O Stretch (Ester)
1620-1580	Medium	N-H Bend (Amino)
1600-1450	Medium	C=C Stretch (Aromatic)
1300-1200	Strong	C-O Stretch (Ester)
800-700	Strong	C-Cl Stretch

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
242/244	100 / 33	[M] <sup>+</sup> / [M+2] <sup>+</sup> (isotopic pattern for Cl)
186/188	60 / 20	[M - C <sub>4</sub> H <sub>8</sub> ] <sup>+</sup>
155	40	[M - C <sub>4</sub> H <sub>9</sub> O <sub>2</sub> ] <sup>+</sup>
57	80	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup>

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data described above. These protocols are based on standard laboratory practices.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **Isobutyl 3,5-diamino-4-chlorobenzoate** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- <sup>1</sup>H NMR Acquisition:
  - Acquire the spectrum at room temperature.
  - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
  - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
  - Use tetramethylsilane (TMS) as an internal standard (0 ppm).
- <sup>13</sup>C NMR Acquisition:
  - Acquire the spectrum using proton decoupling to simplify the spectrum to single lines for each carbon.
  - A larger number of scans will be required compared to <sup>1</sup>H NMR due to the lower natural abundance of <sup>13</sup>C.
  - Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

## Infrared (IR) Spectroscopy

- Sample Preparation:
  - KBr Pellet Method: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet

using a hydraulic press.

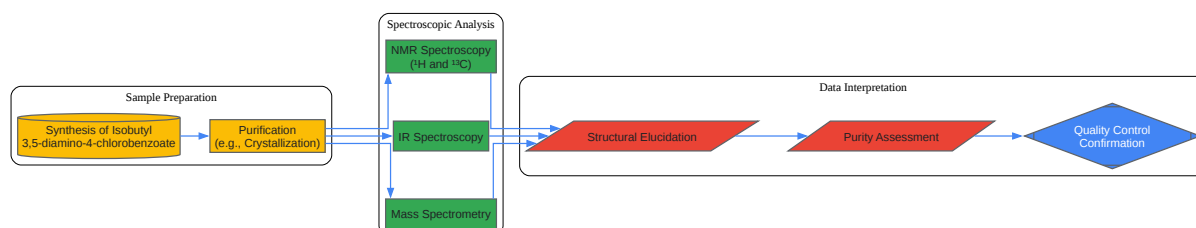
- Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty sample compartment (or clean ATR crystal).
  - Place the sample in the spectrometer and record the sample spectrum.
  - The spectrum is typically recorded in the range of 4000-400  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source. Common techniques include:
  - Electron Ionization (EI): For volatile and thermally stable compounds.
  - Electrospray Ionization (ESI): For less volatile or thermally labile compounds.
- Instrumentation: Utilize a mass spectrometer capable of high resolution and accurate mass measurements (e.g., a Time-of-Flight (TOF) or Orbitrap mass analyzer).
- Data Acquisition:
  - Acquire the mass spectrum over a suitable mass range (e.g.,  $m/z$  50-500).
  - For high-resolution mass spectrometry (HRMS), calibrate the instrument to ensure high mass accuracy for elemental composition determination.

## Logical Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of **Isobutyl 3,5-diamino-4-chlorobenzoate**.



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